3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

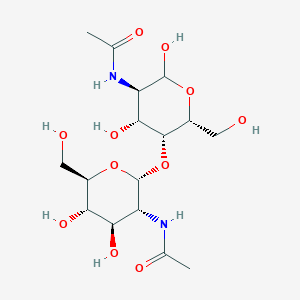

3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol (TOTP) is a polyhydroxy fatty acid (PFA) that is found in a variety of plant sources. It is a biologically active molecule and has been studied for its potential therapeutic applications. TOTP has been found to have anti-inflammatory, antioxidant, and anti-cancer properties.

Aplicaciones Científicas De Investigación

3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. In addition, 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol has been studied for its potential to treat diabetes, obesity, and metabolic syndrome. It has also been studied for its potential to reduce the risk of cardiovascular disease.

Mecanismo De Acción

The exact mechanism of action of 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol is still unknown. However, it is believed to work by activating the PPARγ receptor, which is involved in regulating lipid and glucose metabolism. It is also believed to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammation.

Biochemical and Physiological Effects

3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been found to reduce the risk of cardiovascular disease. In addition, 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol has been found to reduce the risk of obesity and metabolic syndrome.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol has several advantages for lab experiments. It is relatively easy to synthesize, and it has been found to have a number of beneficial effects. However, there are some limitations to using 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol in lab experiments. For example, it is not possible to accurately measure the exact amount of 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol that is present in a sample, and it is difficult to determine the exact mechanism of action of 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol.

Direcciones Futuras

There are a number of potential future directions for 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol research. These include further research into its potential therapeutic applications, such as its potential to treat diabetes, obesity, and metabolic syndrome. Additionally, research into the exact mechanism of action of 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol could provide insight into how it works and how it could be used to treat various diseases. Finally, research into the exact biochemical and physiological effects of 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol could provide further insight into its potential therapeutic applications.

Métodos De Síntesis

3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol can be synthesized using a number of different methods, including the Wittig reaction, the Claisen-Schmidt condensation, and the Heck reaction. The Wittig reaction involves the reaction of a phosphonium salt with an aldehyde or ketone to form an alkene. The Claisen-Schmidt condensation is a reaction between two aldehydes or two ketones to form an alkene. The Heck reaction is a reaction between an alkyl halide and an alkenyl halide to form an alkene. All of these reactions can be used to synthesize 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol involves the conversion of a suitable starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "1,2-Dibromoethane", "Sodium hydroxide", "Ethylene glycol", "Hydrogen peroxide", "Sulfuric acid", "Sodium carbonate", "Sodium chloride", "Sodium sulfate", "Water" ], "Reaction": [ "Step 1: Ethylene glycol is reacted with sodium hydroxide to form sodium ethylene glycolate.", "Step 2: 1,2-Dibromoethane is added to the sodium ethylene glycolate solution and the mixture is heated to form 1,2-bis(2-hydroxyethoxy)ethane.", "Step 3: 1,2-bis(2-hydroxyethoxy)ethane is oxidized with hydrogen peroxide in the presence of sulfuric acid to form 1,2-bis(2-hydroperoxyethoxy)ethane.", "Step 4: The resulting 1,2-bis(2-hydroperoxyethoxy)ethane is treated with sodium carbonate to form 3,6,9,12-tetraoxatricosane-1,24-diol.", "Step 5: 3,6,9,12-tetraoxatricosane-1,24-diol is further reacted with sodium hydroxide and sodium chloride to form 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol.", "Step 6: The product is purified by recrystallization and drying." ] } | |

Número CAS |

54350-53-7 |

Nombre del producto |

3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol |

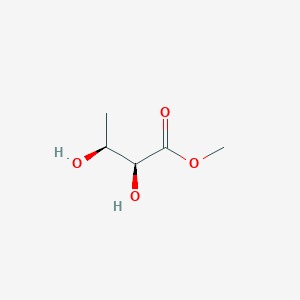

Fórmula molecular |

C₄₀H₈₂O₁₅ |

Peso molecular |

803.07 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.